4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-[4-(DIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(DIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization with difluoromethyl and methoxyphenyl groups. Key steps may include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Difluoromethyl Group: Difluoromethylation can be performed using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Attachment of Methoxyphenyl Group: This step may involve nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(DIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluoromethyl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique chemical properties.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may find applications in the development of advanced materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(DIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall bioactivity by facilitating interactions with hydrophobic pockets within target molecules .
Comparison with Similar Compounds
Similar Compounds
- **4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- **3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-methyl-2-(2,4,6-trichlorophenyl)ethyl]-1H-pyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, 4-[4-(DIFLUOROMETHYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER stands out due to its unique combination of difluoromethyl and methoxyphenyl groups. These groups confer distinct chemical properties, such as enhanced stability and specific binding affinities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17F2N3O2 |
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Molecular Weight |
333.33 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C17H17F2N3O2/c1-9-15-11(16(18)19)8-12(20-17(15)22(2)21-9)10-5-6-13(23-3)14(7-10)24-4/h5-8,16H,1-4H3 |
InChI Key |
SLTSKRGJFSGBQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F)C |
Origin of Product |
United States |
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